molecular formula C20H19N5OS B11245204 3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11245204
M. Wt: 377.5 g/mol
InChI Key: XKHYQLBHRLRWSN-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolothiadiazole moiety, which is known for its diverse pharmacological activities. The structure of this compound includes a benzamide core, which is substituted with a triazolothiadiazole ring system, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to increase yield and reduce production costs. This can include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

3,4-dimethyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H19N5OS/c1-12-4-7-17(10-13(12)2)18(26)21-11-15-5-8-16(9-6-15)19-24-25-14(3)22-23-20(25)27-19/h4-10H,11H2,1-3H3,(H,21,26)

InChI Key

XKHYQLBHRLRWSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C

Origin of Product

United States

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